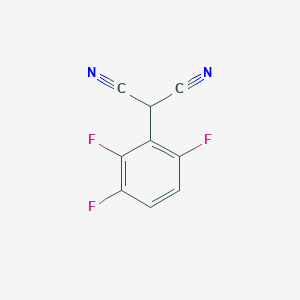

2-(2,3,6-Trifluorophenyl)propanedinitrile

Description

2-(2,3,6-Trifluorophenyl)propanedinitrile is an organic compound with the molecular formula C9H3F3N2 It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a propanedinitrile group

Properties

IUPAC Name |

2-(2,3,6-trifluorophenyl)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2/c10-6-1-2-7(11)9(12)8(6)5(3-13)4-14/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNMFLPOBUPOBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(C#N)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,6-Trifluorophenyl)propanedinitrile typically involves the reaction of 2,3,6-trifluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

2-(2,3,6-Trifluorophenyl)propanedinitrile serves as a crucial building block in the synthesis of various organic compounds. Its unique trifluorophenyl group enhances the reactivity and stability of derivatives formed from it. The compound can undergo several chemical reactions such as:

- Knoevenagel Condensation : This reaction is often employed to form carbon-carbon bonds, leading to the synthesis of larger molecular frameworks.

- Electrophilic Aromatic Substitution : The trifluoromethyl group allows for selective substitution on the aromatic ring, facilitating the development of novel compounds with specific properties.

Pharmaceutical Applications

Potential Drug Development

Research indicates that this compound has promising applications in drug development. Its structure allows it to interact effectively with biological targets, making it a candidate for:

- Antifungal Agents : Preliminary studies suggest that derivatives of this compound exhibit antifungal properties, potentially leading to new treatments for fungal infections.

- Antibacterial and Anticancer Agents : The compound's ability to form stable complexes with biological macromolecules positions it as a precursor for developing antibacterial and anticancer drugs.

Biological Research

Enzyme Inhibition Studies

In biological research, this compound is utilized to study enzyme inhibition mechanisms. Its interaction with specific enzymes can help elucidate pathways involved in various diseases. Case studies have shown that modifications of this compound can lead to significant changes in enzyme activity, providing insights into drug design.

Industrial Applications

Specialty Chemicals Production

The compound's unique properties make it valuable in industrial applications. It is used in the production of specialty chemicals and materials:

- Agrochemicals : As an intermediate in the synthesis of pesticides and herbicides.

- Polymers : Its reactivity allows for incorporation into polymer matrices, enhancing material properties.

-

Antifungal Activity Study

- Researchers synthesized derivatives of this compound and evaluated their antifungal activity against Candida albicans. Results indicated a significant reduction in fungal growth compared to control samples.

-

Enzyme Inhibition Mechanism

- A study focused on the interaction between the compound and cytochrome P450 enzymes revealed that specific modifications could enhance inhibitory effects, suggesting potential applications in drug metabolism studies.

Mechanism of Action

The mechanism of action of 2-(2,3,6-Trifluorophenyl)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound for studying molecular interactions and pathways.

Comparison with Similar Compounds

- 2-(2,4,6-Trifluorophenyl)propanedinitrile

- 2-(3,4,5-Trifluorophenyl)propanedinitrile

- 2-(2,3,5-Trifluorophenyl)propanedinitrile

Comparison: 2-(2,3,6-Trifluorophenyl)propanedinitrile is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns and biological activities, making it a distinct compound for various applications.

Biological Activity

2-(2,3,6-Trifluorophenyl)propanedinitrile is an organic compound notable for its unique structure and potential biological activity. With the molecular formula C9H3F3N2, this compound features a trifluorophenyl group and a propanedinitrile moiety, which contribute to its chemical reactivity and biological interactions. The presence of fluorine atoms enhances its binding affinity to various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily stems from its interactions with specific enzymes and receptors . The fluorinated structure increases lipophilicity and alters electronic properties, potentially enhancing the compound's ability to penetrate biological membranes and interact with cellular targets.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as a modulator for various receptors, influencing cellular signaling pathways.

Research Findings

Several studies have explored the biological implications of this compound:

- In Vitro Studies: Research indicates that this compound exhibits significant inhibitory activity against certain enzymes at submicromolar concentrations. These findings suggest potential applications in drug development targeting enzyme-related diseases .

- Cytotoxicity Assessments: Evaluations of cytotoxicity reveal that while the compound shows promising inhibitory effects on target enzymes, it maintains a favorable selectivity index compared to its cytotoxic effects on healthy cells .

- Structure-Activity Relationship (SAR): Investigations into SAR have shown that modifications in the molecular structure can significantly impact biological activity. For instance, variations in fluorine substitution patterns lead to differing levels of enzyme inhibition .

Case Study 1: Enzyme Inhibition

A systematic study evaluated the inhibitory effects of this compound on a specific enzyme involved in metabolic regulation. The results demonstrated an IC50 value in the low micromolar range, indicating strong potential for therapeutic applications.

Case Study 2: Selectivity and Toxicity

In another study focusing on selectivity, researchers compared the compound's effects on cancerous versus non-cancerous cell lines. The data showed that while the compound effectively inhibited cancer cell growth, it exhibited minimal toxicity towards normal cells at comparable concentrations.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2,4,6-Trifluorophenyl)propanedinitrile | Similar trifluorophenyl structure | Moderate enzyme inhibition |

| 2-(3,4,5-Trifluorophenyl)propanedinitrile | Different fluorine substitution | Lower potency compared to 2-(2,3,6-) |

| 2-(2,3,5-Trifluorophenyl)propanedinitrile | Similar with different positional fluorines | Varies in selectivity and potency |

Q & A

Basic Research Questions

Q. What are the synthetic methodologies for 2-(2,3,6-Trifluorophenyl)propanedinitrile, and how can its purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions using fluorinated aryl precursors and propanedinitrile derivatives. For example, trifluorophenyl halides can react with malononitrile derivatives under basic conditions.

- Validation : Purity is confirmed via high-resolution NMR (e.g., and spectra) to verify fluorine substitution patterns and nitrile group integrity. Mass spectrometry (HRMS) and elemental analysis further validate molecular composition. Column chromatography (silica gel, ethyl acetate/hexane) is used for purification .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation (e.g., ethanol or DCM solutions).

- Tools : ORTEP-3 for Windows provides graphical interfaces for thermal ellipsoid plots and bond geometry analysis. Hydrogen bonding and π-π interactions are mapped using Mercury or Olex2 .

Q. What safety protocols are critical when handling this compound?

- Protocols : Use fume hoods for synthesis due to nitrile toxicity. Wear nitrile gloves, lab coats, and eye protection. Waste disposal must follow EPA guidelines for fluorinated organics. Safety Data Sheets (SDS) for analogous nitriles recommend avoiding inhalation and skin contact .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic sites. The electron-withdrawing trifluorophenyl and nitrile groups increase α-carbon electrophilicity. Fukui indices identify reactive regions for nucleophilic attack .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated propanedinitrile derivatives?

- Approach : Cross-validate NMR with -DEPTO and HSQC to distinguish overlapping signals. IR spectroscopy (C≡N stretching ~2200 cm) confirms nitrile presence. Discrepancies in fluorine coupling constants require temperature-dependent NMR studies to assess conformational dynamics .

Q. How does the compound’s electronic structure influence its potential as a GPR119 receptor agonist?

- Design : The trifluorophenyl group enhances lipophilicity and metabolic stability. Docking simulations (AutoDock Vina) align the nitrile groups with hydrogen-bonding residues in the receptor’s active site. In vitro assays (cAMP production) validate agonist activity .

Q. What methods quantify the compound’s interaction with bacterial biofilms?

- Techniques : Minimum Inhibitory Concentration (MIC) assays (e.g., against Pseudomonas aeruginosa) assess antimicrobial activity. Confocal microscopy with LIVE/DEAD staining quantifies biofilm disruption. Structure-activity relationships (SAR) compare fluorination patterns .

Q. How can substituent modifications improve photophysical properties for optoelectronic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.